Technical Guide: (4-Tert-butylcyclohexyl)methanamine (CAS 73831-49-9) - Synthesis, Characterization, and Potential Applications
Technical Guide: (4-Tert-butylcyclohexyl)methanamine (CAS 73831-49-9) - Synthesis, Characterization, and Potential Applications
A Note on Data Availability: Publicly accessible, in-depth technical data, including validated physicochemical properties, spectral analyses, and specific applications for (4-Tert-butylcyclohexyl)methanamine, CAS 73831-49-9, is notably scarce. This guide, therefore, leverages established principles of organic chemistry to outline plausible synthetic routes, predict analytical characterization data, and discuss potential applications based on its structural motifs. The protocols and data presented herein are illustrative and require experimental validation.
Introduction
(4-Tert-butylcyclohexyl)methanamine is a primary amine featuring a bulky 4-tert-butylcyclohexyl group. This structural scaffold is of significant interest in medicinal chemistry and materials science. The tert-butyl group effectively "locks" the cyclohexane ring into a preferred chair conformation, which can provide stereochemical control and specific interactions in biological systems or polymer matrices. The cyclohexylmethanamine moiety serves as a versatile building block, offering a reactive primary amine for further functionalization while providing a lipophilic and sterically defined core. Such structures are often explored as bioisosteres for phenyl groups, offering a three-dimensional alternative to a flat aromatic ring, which can enhance binding affinity to protein targets.[1]
This guide provides a theoretical and practical framework for the synthesis and characterization of (4-Tert-butylcyclohexyl)methanamine, aimed at researchers in drug discovery and chemical synthesis.
Physicochemical Properties (Predicted)
Due to the lack of experimental data, the following properties are estimated based on the compound's structure and comparison with analogous molecules.
| Property | Predicted Value / Description |
| CAS Number | 73831-49-9 |
| Molecular Formula | C₁₁H₂₃N |
| Molecular Weight | 169.31 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated 220-240 °C (at atm. pressure) |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, THF, DCM). Sparingly soluble in water. |
| Basicity (pKa) | Expected to be a typical primary alkylamine, with a pKa of the conjugate acid around 10-11. |
Synthetic Strategies
The synthesis of (4-Tert-butylcyclohexyl)methanamine is not widely reported. However, two primary retrosynthetic pathways are highly plausible, starting from the commercially available 4-tert-butylcyclohexanone. These routes involve the formation of a C-C bond followed by the introduction of the amine functionality.
Route A: Reduction of 4-tert-Butylcyclohexanecarbonitrile
This is a robust and common method for the synthesis of primary amines. The synthesis involves two main stages: the formation of the nitrile from a suitable precursor and its subsequent reduction.
Caption: Synthetic workflow from 4-tert-butylcyclohexanone to the target amine via a nitrile intermediate.
The precursor, 4-tert-butylcyclohexanecarboxaldehyde, can be synthesized from 4-tert-butylcyclohexanone via methods like the Wittig reaction with (methoxymethylene)triphenylphosphorane followed by hydrolysis. Once the aldehyde is obtained, it can be converted to the nitrile.
-
Setup: To a stirred solution of 4-tert-butylcyclohexanecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or DMSO, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate or pyridine (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-2 hours to form the oxime. Monitor the reaction by TLC.
-
Dehydration: Add a dehydrating agent, such as acetic anhydride or thionyl chloride, dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Workup: Quench the reaction with ice water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude nitrile can be purified by vacuum distillation or column chromatography.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[2]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.[3] Cool the suspension to 0 °C in an ice bath.
-
Addition: Add a solution of 4-tert-butylcyclohexanecarbonitrile (1 equivalent) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS.[3]
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This sequential addition (Fieser workup) is crucial for safety and to produce a granular precipitate that is easy to filter.[3][4]
-
Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake with additional solvent.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Tert-butylcyclohexyl)methanamine. Further purification can be achieved by vacuum distillation.
Route B: Reductive Amination of 4-tert-Butylcyclohexanecarboxaldehyde
Reductive amination is a direct and efficient one-pot method for synthesizing amines from carbonyl compounds.[5][6]
Caption: Synthetic workflow from 4-tert-butylcyclohexanone to the target amine via reductive amination.
-
Setup: Dissolve 4-tert-butylcyclohexanecarboxaldehyde (1 equivalent) in a suitable solvent, such as methanol.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (5-10 equivalents).
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid. This pH is optimal for imine formation.
-
Reducing Agent: Add a reducing agent that is stable under these conditions, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), in portions.[6]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction by adding dilute aqueous HCl. Basify the aqueous layer with NaOH to a pH > 12 to deprotonate the amine.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting amine can be purified by vacuum distillation or by formation of a hydrochloride salt followed by recrystallization and liberation of the free base.
Analytical Characterization (Predicted)
Confirmation of the successful synthesis of (4-Tert-butylcyclohexyl)methanamine would rely on a combination of spectroscopic methods.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for a primary aliphatic amine.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3400-3250 | N-H stretch (asymmetric & symmetric) | Two medium, sharp peaks.[7][8] |
| 2960-2850 | C-H stretch (aliphatic) | Strong, sharp peaks. |
| 1650-1580 | N-H bend (scissoring) | Medium, sharp peak.[7] |
| 1250-1020 | C-N stretch | Weak to medium peak.[9] |
| 910-665 | N-H wag | Strong, broad peak.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. Chemical shifts are predicted based on standard values.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5-2.7 | Doublet | 2H | -CH₂ -NH₂ |
| ~1.6-1.9 | Multiplet | ~4H | Cyclohexyl CH (axial) |
| ~1.1-1.4 | Broad Singlet | 2H | -CH₂-NH₂ |
| ~0.9-1.2 | Multiplet | ~5H | Cyclohexyl CH (equatorial) + CH |
| ~0.85 | Singlet | 9H | -C(CH₃ )₃ |
| Chemical Shift (δ, ppm) | Assignment |
| ~47-50 | C H₂-NH₂ |
| ~45-48 | C -C(CH₃)₃ |
| ~38-40 | Cyclohexyl C H adjacent to CH₂NH₂ |
| ~32-34 | -C (CH₃)₃ |
| ~28-30 | Cyclohexyl C H₂ |
| ~27-29 | -C(C H₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
| m/z Value | Interpretation |
| 169 | [M]⁺, Molecular ion peak (expected to be of odd mass due to the Nitrogen Rule).[10] |
| 154 | [M - CH₃]⁺, Loss of a methyl radical. |
| 140 | [M - NH₃]⁺, Loss of ammonia, a less common fragmentation pathway. |
| 112 | [M - C₄H₉]⁺, Loss of the tert-butyl group. |
| 30 | [CH₂NH₂]⁺, Result of α-cleavage, often the base peak for primary amines.[11] |
Potential Applications in Drug Development
While specific applications for (4-Tert-butylcyclohexyl)methanamine are not documented, the structural motif is valuable in medicinal chemistry.
-
Scaffold for Lead Optimization: The primary amine serves as a key handle for building more complex molecules through amide bond formation, reductive amination, or substitution reactions.
-
Bioisostere: The 4-tert-butylcyclohexyl group can act as a non-aromatic, lipophilic bioisostere for a phenyl or substituted phenyl ring. This can improve metabolic stability by removing sites susceptible to aromatic oxidation by cytochrome P450 enzymes.[1][12]
-
Modulation of Physicochemical Properties: Incorporation of this moiety can increase the lipophilicity (logP) of a molecule, potentially improving its ability to cross cell membranes. The rigid conformation can also reduce the entropic penalty of binding to a biological target, leading to higher affinity.
-
Known Bioactivities of Related Scaffolds: Cyclohexylamine derivatives have been investigated for a range of biological activities, including as enzyme inhibitors (e.g., Janus Kinase inhibitors, CDK2 inhibitors) and for their antimicrobial properties.[13][14][15]
Safety and Handling
No specific toxicity data is available for (4-Tert-butylcyclohexyl)methanamine. Therefore, it should be handled with the precautions appropriate for primary alkylamines, which are generally corrosive and toxic.[16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[19]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.[16]
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